molecular formula C13H11BF2O3 B6303952 2-Benzyloxy-4,5-difluorophenylboronic acid CAS No. 2121512-14-7

2-Benzyloxy-4,5-difluorophenylboronic acid

Cat. No. B6303952
CAS RN: 2121512-14-7
M. Wt: 264.03 g/mol
InChI Key: HRHVFXMMMRJAAW-UHFFFAOYSA-N
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Description

2-Benzyloxy-4,5-difluorophenylboronic acid is a boronic acid compound that has gained a lot of attention in scientific research and industry. It has the molecular formula C13H11BF2O3 and a molecular weight of 264.03 g/mol .


Synthesis Analysis

This compound can be synthesized via Suzuki-Miyaura cross-coupling reactions between 2-(benzyloxy)-3,5-difluoroiodobenzene and trialkylboranes. Protodeboronation of pinacol boronic esters has been reported, which is a valuable transformation .


Molecular Structure Analysis

The molecular structure of this compound is essentially planar, indicating electronic delocalization between the dihydroxyboryl group and the aromatic ring . The InChI code is 1S/C13H11BF2O3/c15-11-6-10(14(17)18)13(7-12(11)16)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2 .


Chemical Reactions Analysis

Boronic acid compounds like 2-Benzyloxy-4,5-difluorophenylboronic acid are highly valuable building blocks in organic synthesis . They are often used in Suzuki-Miyaura cross-coupling reactions.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 264.04 g/mol . The storage temperature is 2-8°C .

Scientific Research Applications

Electrochemical Applications

2-Benzyloxy-4,5-difluorophenylboronic acid and related compounds demonstrate significant utility in the field of electrochemistry, particularly in enhancing the performance of lithium-ion batteries. For example, 2-(Pentafluorophenyl)-tetrafluoro-1,3,2-benzodioxaborole has been identified as a bifunctional electrolyte additive, possessing a reversible redox potential suitable for overcharge protection and acting as an anion receptor to dissolve LiF generated during battery operation. This compound's role in improving battery safety and efficiency underscores the potential of 2-benzyloxy-4,5-difluorophenylboronic acid derivatives in advancing lithium-ion battery technology (Chen & Amine, 2007).

Organic Synthesis and Catalysis

In organic synthesis, these compounds play a crucial role as intermediates and catalysts. The Rhodium(I)-catalyzed carboxylation of aryl- and alkenylboronic esters with CO2 to produce benzoic acid derivatives and alpha,beta-unsaturated carboxylic acids highlights their versatility in synthesizing functionalized organic molecules. This method offers a practical approach for preparing various carboxylic acids, leveraging the easy availability of boronic esters through coupling or direct borylation reactions (Ukai et al., 2006).

Fluorescent Probes and Sensors

Furthermore, derivatives of 2-benzyloxy-4,5-difluorophenylboronic acid contribute to the development of fluorescent probes and sensors, enabling the detection and quantification of biological and chemical species. For instance, novel fluorescence probes designed to selectively detect highly reactive oxygen species and distinguish specific species showcase the compound's application in biological and chemical analysis. These probes' ability to reliably detect reactive species in living cells and their resistance to light-induced autoxidation position them as valuable tools in studying cellular processes and oxidative stress (Setsukinai et al., 2003).

Anticancer Research

In anticancer research, simple phenylboronic acid and benzoxaborole derivatives, structurally related to 2-benzyloxy-4,5-difluorophenylboronic acid, have been investigated for their antiproliferative potential against various cancer cell lines. These compounds have shown promising results as inducers of apoptosis, particularly in ovarian cancer cells, by inducing cell cycle arrest and caspase-3 activation. This research underscores the potential therapeutic applications of these compounds in developing novel anticancer agents (Psurski et al., 2018).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has hazard statements H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes, and avoiding ingestion and inhalation .

properties

IUPAC Name

(4,5-difluoro-2-phenylmethoxyphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BF2O3/c15-11-6-10(14(17)18)13(7-12(11)16)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRHVFXMMMRJAAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1OCC2=CC=CC=C2)F)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BF2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyloxy-4,5-difluorophenylboronic acid

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